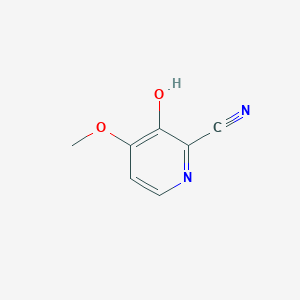

3-Hydroxy-4-methoxypicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-hydroxy-4-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-5(4-8)7(6)10/h2-3,10H,1H3 |

InChI Key |

LHSWVUNZICWLPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 4 Methoxypicolinonitrile and Its Analogues

Retrosynthetic Analysis of the 3-Hydroxy-4-methoxypicolinonitrile Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary retrosynthetic strategies can be envisioned: those that construct the pyridine (B92270) ring from acyclic precursors and those that modify a pre-formed pyridine ring through functional group interconversions.

Strategies Involving Pyridine Ring Formation

One approach to the this compound scaffold involves the construction of the pyridine ring from acyclic or non-pyridine heterocyclic precursors. This strategy allows for the early introduction of the desired substitution pattern. A plausible disconnection would involve a multi-component reaction, a common strategy for pyridine synthesis. For instance, the ring could be formed from a reaction involving a 1,3-dicarbonyl compound, an enamine, and a nitrile-containing fragment, which upon cyclization and subsequent aromatization would yield the desired substituted pyridine.

Another strategy could involve the cycloaddition of a 1,3-dicarbonyl equivalent with a suitable cyano-containing enamine or a related species. Subsequent oxidation or elimination steps would then lead to the aromatic picolinonitrile ring. The hydroxyl and methoxy (B1213986) groups could be introduced at various stages, either incorporated into the acyclic precursors or added after the pyridine ring has been formed.

Approaches via Functional Group Interconversion on Pre-formed Pyridines

An alternative and often more practical approach involves the use of a pre-existing, commercially available, or easily synthesized pyridine ring, followed by the sequential introduction of the required functional groups. This method relies on the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring.

A logical retrosynthetic disconnection of this compound (I) would first involve the removal of the methoxy group, leading to a 3,4-dihydroxypicolinonitrile intermediate (II). The hydroxyl group at the 4-position could then be traced back to a halogen, such as chlorine, in a precursor like 4-chloro-3-hydroxypicolinonitrile (III). This is a common transformation, as halogenated pyridines are often susceptible to nucleophilic substitution with alkoxides. The hydroxyl group at the 3-position could be introduced via several methods, including the oxidation of a 3-unsubstituted pyridine or the hydrolysis of a corresponding amine or ether. The cyano group at the 2-position is a key feature and could be introduced via Sandmeyer reaction from a 2-aminopyridine (B139424) precursor or by the dehydration of a picolinamide.

A more direct approach would start from a polyhalogenated picolinonitrile, which offers multiple sites for selective functionalization. For example, a dichlorinated or trichlorinated 3-hydroxypicolinonitrile could serve as a versatile starting material. The differential reactivity of the halogen atoms at various positions on the pyridine ring would allow for the regioselective introduction of the methoxy group.

Preparation of Key Picolinonitrile Precursors and Halogenated Intermediates

The synthesis of this compound and its analogues often relies on the availability of polyhalogenated 3-hydroxypicolinonitriles as key starting materials. These intermediates provide a scaffold upon which the desired functional groups can be installed with regiochemical control.

Synthesis of Polyhalogenated 3-Hydroxypicolinonitriles

The preparation of polyhalogenated 3-hydroxypicolinonitriles can be achieved through various synthetic routes, often starting from simple, commercially available precursors.

The synthesis of 4,6-dichloro-3-hydroxypicolinonitrile can be accomplished starting from 3-hydroxypicolinonitrile. Direct chlorination of 3-hydroxypicolinonitrile is a viable route. For instance, treatment of 3-hydroxypicolinonitrile with a chlorinating agent such as chlorine gas in a suitable solvent system can lead to the formation of the desired dichlorinated product google.com. The reaction conditions, including temperature and the amount of chlorinating agent, are crucial for achieving the desired level of chlorination.

An alternative approach to a related dihalogenated compound, 4,6-dibromo-3-hydroxypicolinonitrile (B2652844), starts from furan-2-carbaldehyde (furfural) google.com. This multi-step synthesis involves a cyano-amination reaction, followed by amine salt formation and a bromination-rearrangement sequence to construct the dihalogenated hydroxypicolinonitrile core google.com. A similar strategy could likely be adapted for the synthesis of the dichloro analogue by using a chlorinating agent instead of bromine.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Hydroxypicolinonitrile | Chlorine, Sodium Acetate (B1210297), Acetonitrile/Water | 4,6-Dichloro-3-hydroxypicolinonitrile | Not specified | google.com |

| Furan-2-carbaldehyde | 1. KCN, NH4OAc, MeOH; 2. HBr; 3. Br2, NaOAc, H2O/MeOH | 4,6-Dibromo-3-hydroxypicolinonitrile | 70% | google.com |

The synthesis of 4,5,6-trichloro-3-hydroxypicolinonitrile presents a greater synthetic challenge due to the need for regioselective introduction of three chlorine atoms. A plausible synthetic route could start from a more highly chlorinated pyridine precursor. For example, a tetrachloropicolinonitrile could be selectively functionalized. A process for the preparation of 3-chloro-4,5,6-trifluoropicolinonitrile from 3,4,5,6-tetrafluoropicolinonitrile (B1613136) has been described, involving a halogen exchange reaction google.com. A similar strategy could potentially be employed, starting with a tetrachloropicolinonitrile and selectively introducing a hydroxyl group at the 3-position.

Another approach could involve the direct chlorination of a less substituted 3-hydroxypicolinonitrile under more forcing conditions to achieve trichlorination. However, controlling the regioselectivity of such a reaction would be a significant challenge.

A patent describes the synthesis of 5,6-dichloro-3-hydroxy-4-methoxypicolinonitrile from a tetrachloropicolinonitrile precursor, which suggests that functional group interconversions on a polychlorinated pyridine ring are feasible google.com. This provides a basis for a potential synthesis of 4,5,6-trichloro-3-hydroxypicolinonitrile by first synthesizing a tetrachlorinated picolinonitrile and then selectively introducing the hydroxyl group.

| Precursor | Key Transformation | Product | Reference |

| 3,4,5,6-Tetrachloropicolinonitrile | Selective Hydroxylation/Functional Group Interconversion | 4,5,6-Trichloro-3-hydroxypicolinonitrile | Plausible route based on related syntheses google.com |

Bromination and Rearrangement Pathways for Picolinonitrile Scaffolds

Bromination serves as a critical step in the functionalization of picolinonitrile intermediates, enabling the introduction of bromine atoms that can either be retained in subsequent analogues or act as leaving groups for further substitutions.

Preparation of 4,6-Dibromo-3-hydroxypicolinonitrile

A significant precursor, 4,6-Dibromo-3-hydroxypicolinonitrile, can be synthesized from the bio-renewable resource furfural (B47365). This process involves a sequence of chemical transformations including cyano-amination, the formation of an amine salt, and a subsequent bromination-rearrangement cascade. google.comgoogle.com This pathway provides an efficient route to the highly functionalized dibrominated picolinonitrile structure.

| Starting Material | Key Steps | Product |

| Furfural | 1. Cyano-amination2. Amine Salt Formation3. Bromination-Rearrangement | 4,6-Dibromo-3-hydroxypicolinonitrile |

Synthesis of 6-Bromo-3-hydroxy-4-methoxypicolinonitrile

Following the formation of the dibrominated intermediate, a selective substitution is performed to yield 6-Bromo-3-hydroxy-4-methoxypicolinonitrile. This is achieved by reacting 4,6-Dibromo-3-hydroxypicolinonitrile with an alkali metal alkoxide, such as sodium methoxide (B1231860) or potassium methoxide. google.com In this reaction, the bromo group at the 4-position is selectively replaced by a methoxy group. Typically, 2 to 5 equivalents of the alkali metal alkoxide are utilized to drive the substitution. google.com This selective substitution is a key step toward the final target compound.

Derivation from Furfural as a Starting Material

The use of furfural, a compound derived from biomass, represents a cost-effective and sustainable approach to synthesizing complex heterocyclic molecules. google.com

Cyano-amination and Ammonium (B1175870) Salt Formation

The initial steps in the synthesis pathway from furfural involve its conversion into the core picolinonitrile ring structure. This is accomplished through a series of reactions beginning with cyano-amination, followed by the formation of an ammonium salt. google.comgoogle.com This sequence effectively transforms the furan (B31954) ring into the desired pyridine scaffold, incorporating the essential nitrile group.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the final strategic modifications of advanced intermediates to yield the target compound.

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Introduction

The introduction of the methoxy group at the 4-position of the picolinonitrile ring is a pivotal step, accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is central to the synthesis of 4-alkoxy-3-hydroxypicolinonitriles from their 4-bromo precursors. google.comgoogle.com

In this key transformation, an intermediate such as 4,6-Dibromo-3-hydroxypicolinonitrile is treated with an alkali metal methoxide. The methoxide ion acts as the nucleophile, attacking the carbon atom bonded to the bromine at the 4-position. The bromine atom at this position is a suitable leaving group, and its departure is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. This substitution reaction results in the formation of 6-Bromo-3-hydroxy-4-methoxypicolinonitrile. google.com The process is a classic example of an SNAr mechanism, which is commonly employed for the synthesis of aryl ethers.

| Reactant | Reagent | Product | Reaction Type |

| 4,6-Dibromo-3-hydroxypicolinonitrile | Alkali Metal Methoxide (e.g., NaOCH₃, KOCH₃) | 6-Bromo-3-hydroxy-4-methoxypicolinonitrile | Nucleophilic Aromatic Substitution (SNAr) |

Alkoxylation with Sodium Methoxide Reagents

The synthesis of 6-chloro-3-hydroxy-4-methoxypicolinonitrile, an analogue and precursor, is effectively achieved through the alkoxylation of a dichlorinated starting material. In a documented procedure, 4,6-dichloro-3-hydroxypicolinonitrile serves as the substrate for a reaction with sodium methoxide (CH₃ONa) nih.gov. Sodium methoxide, the simplest sodium alkoxide, is a strong base and a widely used reagent prepared from the deprotonation of methanol (B129727) researchgate.net. Its efficacy in this synthesis stems from its ability to act as a potent nucleophile, replacing a chlorine atom on the picolinonitrile ring with a methoxy group. The purity and handling of sodium methoxide are critical, as it is highly sensitive to moisture and can absorb carbon dioxide from the air, which may impact its reactivity researchgate.netmdpi.com. The reaction specifically targets the chlorine atom at the 4-position of the pyridine ring, leading to the desired 4-methoxy product nih.gov.

Influence of Solvent Systems (e.g., DMSO, MeOH)

The choice of solvent is critical for the success of the alkoxylation reaction. A combination of dimethyl sulfoxide (B87167) (DMSO) and methanol (MeOH) is utilized in the synthesis of 6-chloro-3-hydroxy-4-methoxypicolinonitrile nih.gov. DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of reactants and accelerate nucleophilic substitution reactions. Methanol is present as it is the solvent in the commercially available sodium methoxide solution nih.gov. While sodium methoxide-catalyzed reactions can proceed in various solvents, the use of methanol itself can sometimes result in only moderate reaction activity compared to other solvents like toluene (B28343) or dioxane in different contexts. The specific DMSO/MeOH system is chosen to ensure the solubility of the picolinonitrile substrate and facilitate the nucleophilic attack by the methoxide ion nih.gov.

Optimization of Reaction Conditions: Temperature and Reaction Time

The efficiency and yield of the methoxylation reaction are highly dependent on temperature and reaction duration. The established protocol for the conversion of 4,6-dichloro-3-hydroxypicolinonitrile to 6-chloro-3-hydroxy-4-methoxypicolinonitrile specifies heating the reaction mixture at a controlled temperature for a set period to ensure the reaction proceeds to completion. These optimized parameters are crucial for maximizing the product yield while minimizing the formation of byproducts.

Table 1: Optimized Reaction Conditions for Methoxylation

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4,6-dichloro-3-hydroxypicolinonitrile | nih.gov |

| Reagent | 30% Sodium Methoxide in MeOH | nih.gov |

| Solvent | Dimethyl Sulfoxide (DMSO) | nih.gov |

| Temperature | 50°C | nih.gov |

| Reaction Time | 18 hours | nih.gov |

These conditions demonstrate a balance, allowing for a sufficient reaction rate without leading to the degradation of the starting material or product, resulting in a high yield of the desired compound nih.gov.

Halogen Reduction in Substituted Picolinonitriles

Dehalogenation is a crucial transformation in the synthesis of picolinonitrile derivatives, allowing for the removal of halogen atoms that may have been necessary to direct earlier synthetic steps. This reduction is typically achieved through catalytic hydrogenation.

Hydrogenation-based Dehalogenation

Catalytic hydrodehalogenation is a widely used method for replacing a carbon-halogen bond with a carbon-hydrogen bond. This process involves the use of a hydrogen source and a metal catalyst organic-chemistry.org. The reaction proceeds by the oxidative addition of the aryl halide to the metal catalyst surface, followed by reaction with hydrogen and reductive elimination to yield the dehalogenated product. While direct hydrogen gas (H₂) is a common hydrogen source, catalytic transfer hydrogenation (CTH) offers an alternative where hydrogen is transferred from a donor molecule, such as ammonium formate (B1220265) or isopropanol, in the presence of the catalyst nih.govmdpi.com. This technique can be advantageous as it avoids the need for handling pressurized hydrogen gas researchgate.net.

Catalytic Systems for Halogen Reduction (e.g., Pd/C)

Palladium on carbon (Pd/C) is a preeminent catalyst for hydrodehalogenation reactions due to its high activity and efficiency organic-chemistry.org. It is effective for the reduction of aryl chlorides, bromides, and iodides under various conditions. The catalytic activity of Pd/C can be influenced by the reaction solvent, with studies showing particularly high activity in aqueous solutions organic-chemistry.org. However, the performance of Pd/C can be substrate-dependent. In the synthesis of related heterocyclic compounds, reductions using Pd/C have sometimes resulted in incomplete conversions even after extended reaction times, indicating that catalyst choice and reaction conditions must be carefully optimized for each specific substrate. For instance, in the reduction of a nitro group on a related aromatic structure, Pd/C gave an 85% yield after 18 hours, which was considered an incomplete conversion in that context.

Purification and Isolation Methodologies in Picolinonitrile Synthesis

Following the completion of the synthesis, the target picolinonitrile compound must be isolated from the reaction mixture and purified. The chosen methodology depends on the physical properties of the compound and the nature of the impurities present.

Common techniques employed in the purification of picolinonitrile derivatives include:

Normal Phase Chromatography : For the isolation of 6-chloro-3-hydroxy-4-methoxypicolinonitrile, normal phase chromatography using a dichloromethane-methanol solvent system is an effective method. This technique separates compounds based on their polarity, allowing for the isolation of the product from unreacted starting materials and byproducts nih.gov.

Recrystallization : This is a widely used technique for purifying solid compounds. In the synthesis of a related compound, an off-white solid product was purified by recrystallization from ethyl acetate. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form.

Filtration and Washing : In cases where the product precipitates from the reaction mixture as a solid, it can be isolated by simple suction filtration. The collected solid is then typically washed with a suitable solvent, such as absolute ethanol, to remove soluble impurities.

The selection of the appropriate purification method is essential for obtaining this compound and its analogues with the high degree of purity required for subsequent applications.

Chromatographic Techniques for Compound Separation

Chromatography is a powerful technique for separating individual components from a mixture. For picolinonitrile derivatives, both normal-phase column chromatography and more advanced techniques like counter-current chromatography have proven effective.

Normal-Phase Chromatography: This technique is frequently used for the purification of moderately polar compounds like substituted picolinonitriles. It involves a polar stationary phase (typically silica (B1680970) gel) and a less polar mobile phase. The separation is based on the differential adsorption of compounds to the stationary phase; more polar compounds interact more strongly and elute later. In the synthesis of chloro-substituted analogues of this compound, normal-phase chromatography utilizing a mobile phase of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) has been successfully employed to isolate the desired products from the reaction concentrate.

pH-Zone-Refining Counter-Current Chromatography (CCC): For the separation of novel pyridine derivatives, pH-zone-refining counter-current chromatography offers a sophisticated, preparative-scale solution. nih.govncat.edu This technique separates organic acids and bases based on their pKa values and hydrophobicity. nih.gov In one specific application, a two-phase solvent system of methyl tert-butyl ether-tetrahydrofuran-water was used. nih.govncat.edu Triethylamine (B128534) was added to the organic stationary phase as a retainer for acidic compounds, while hydrochloric acid was added to the aqueous mobile phase as an eluter for basic compounds. nih.govncat.edu This method achieved high purity (over 98%) for the isolated pyridine derivatives. nih.govncat.edu

| Technique | Stationary Phase | Mobile Phase / Solvent System | Application Example | Reference |

|---|---|---|---|---|

| Normal-Phase Chromatography | Silica Gel (implied) | Dichloromethane-Methanol | Purification of 5,6-dichloro-3-hydroxy-4-methoxypicolinonitrile | |

| pH-Zone-Refining CCC | Organic Phase: Methyl tert-butyl ether-tetrahydrofuran-water (4:6:7) with 10 mM Triethylamine | Aqueous Phase: Methyl tert-butyl ether-tetrahydrofuran-water (4:6:7) with 10 mM Hydrochloric Acid | Separation of novel pyridine derivatives from synthetic mixtures | nih.govncat.edu |

Precipitation and Filtration Strategies

Precipitation is a widely used method to isolate solid products from a solution, often induced by changing the solution's composition or temperature. Filtration is the subsequent mechanical process of separating the solid precipitate from the liquid.

pH-Controlled Precipitation: This strategy is particularly effective for acidic or basic compounds. The solubility of this compound and its analogues can be manipulated by adjusting the pH of the solution. For instance, after a basic hydrolysis reaction conducted in aqueous potassium hydroxide (B78521) (KOH), the reaction mixture can be cooled and neutralized or acidified with hydrochloric acid (HCl). google.com This protonates the phenoxide intermediate, decreasing its aqueous solubility and causing the desired this compound product to precipitate as a solid. google.com The solid is then easily collected by filtration. This method has been documented to produce the target compound in 81% yield as a brown solid.

Cooling-Induced Precipitation (Crystallization): In many synthetic procedures, the desired product has lower solubility in the reaction solvent at reduced temperatures. By cooling the reaction mixture, often in a refrigerator overnight, the compound can be encouraged to crystallize out of the solution. The resulting solid precipitate is then collected by simple filtration and washed to remove residual impurities.

Anti-Solvent Precipitation: Precipitation can also be induced by adding a solvent in which the desired compound is insoluble (an "anti-solvent"). For example, a reaction mixture in a solvent like dimethylformamide (DMF) can be poured into ice-water. The significant change in solvent polarity causes the organic product to precipitate, allowing for its collection by filtration. Similarly, adding a solution of hydrogen bromide (HBr) in acetic acid to a product dissolved in ethyl acetate can cause the precipitation of the corresponding bromide salt. google.com

Filtration for Catalyst and Reagent Removal: Filtration is not only used for product isolation but also for removing solid reagents or byproducts. A common example is the use of celite, a diatomaceous earth filter aid. After a reaction involving zinc dust, the mixture can be filtered through celite to effectively remove the solid zinc particles before proceeding with product isolation from the filtrate.

| Strategy | Method | Application Example | Reference |

|---|---|---|---|

| pH-Controlled Precipitation | Acidification of a basic aqueous filtrate with HCl to a pH of 3-4. | Isolation of this compound after debromination reaction. | |

| Cooling-Induced Precipitation | Cooling a reaction mixture in a refrigerator overnight. | Collection of crystalline intermediates in multi-step syntheses. | |

| Anti-Solvent Precipitation | Adding an ethyl acetate solution to an HBr/acetic acid solution. | Precipitation of a cyano(furan-2-yl)methanaminium bromide intermediate. | google.com |

| Reagent Removal | Filtration of the reaction mixture through celite. | Removal of zinc dust catalyst post-reaction. |

Compound Index

| Compound Name |

|---|

| This compound |

| 5,6-dichloro-3-hydroxy-4-methoxypicolinonitrile |

| Dichloromethane |

| Methanol |

| Methyl tert-butyl ether |

| Tetrahydrofuran |

| Triethylamine |

| Hydrochloric acid |

| Potassium hydroxide |

| Dimethylformamide |

| Hydrogen bromide |

| Acetic acid |

| Ethyl acetate |

| cyano(furan-2-yl)methanaminium bromide |

| Zinc |

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 4 Methoxypicolinonitrile

Reactions of the Nitrile Functional Group

The nitrile group of 3-hydroxy-4-methoxypicolinonitrile is a versatile functional group that can undergo various chemical transformations. These reactions provide pathways to synthesize a range of other valuable compounds. nih.gov

Hydrolysis to Carboxylic Acids (Picolinic Acids)Current time information in Durgapur, IN.,google.com,google.com

One of the most significant reactions of the nitrile group in this compound is its hydrolysis to the corresponding carboxylic acid, 3-hydroxy-4-methoxypicolinic acid. google.comnih.govnih.gov This transformation can be achieved under both acidic and basic conditions. libretexts.orgchemistrysteps.comorganicchemistrytutor.com

In the presence of a strong mineral acid and water, this compound can be converted to 3-hydroxy-4-methoxypicolinic acid. google.com The reaction typically requires heating for an extended period with good mixing. google.com

The mechanism for acid-catalyzed nitrile hydrolysis generally involves the following steps: libretexts.orgorganicchemistrytutor.comyoutube.com

Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst, which increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated nitrile. libretexts.orgorganicchemistrytutor.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.

Tautomerization: The resulting intermediate tautomerizes to form an amide. chemistrysteps.com

Further Hydrolysis: The amide intermediate is then further hydrolyzed under the acidic conditions to the carboxylic acid and ammonium (B1175870) ion. libretexts.orgorganicchemistrytutor.com This final step is essentially irreversible as the ammonia (B1221849) produced is protonated to the non-nucleophilic ammonium ion. organicchemistrytutor.com

Commonly used strong mineral acids for this hydrolysis include sulfuric acid, phosphoric acid, hydrochloric acid, and hydrobromic acid. google.com The reaction is often carried out at elevated temperatures to proceed at a reasonable rate. chemistrysteps.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis

| Acid Catalyst | Temperature | Reaction Time | Yield | Reference |

| Sulfuric Acid | Elevated | Not Specified | 80% | google.com |

Alternatively, the hydrolysis of this compound can be carried out using a strong base in an aqueous medium. google.comgoogle.com

The mechanism for base-catalyzed nitrile hydrolysis proceeds as follows: libretexts.orgyoutube.com

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. libretexts.orgyoutube.com

Protonation: The resulting intermediate is protonated by water to form an imidic acid. libretexts.org

Tautomerization: The imidic acid then tautomerizes to form an amide. libretexts.org

Further Hydrolysis: The amide is subsequently hydrolyzed by the base to form a carboxylate salt. chemistrysteps.com Upon acidification of the reaction mixture, the corresponding carboxylic acid is precipitated. google.comgoogle.com

Strong bases such as sodium hydroxide and potassium hydroxide are typically employed for this transformation. google.comgoogle.com The reaction is generally conducted at elevated temperatures, often between 75°C and 150°C, with reaction times ranging from 8 to 48 hours. google.com

Table 2: Conditions for Base-Catalyzed Hydrolysis

| Base | Molar Ratio (Base:Nitrile) | Temperature | Reaction Time | Yield | Reference |

| Potassium Hydroxide | Not Specified | 90°C | 20 h | 68% (for a related chloro-derivative) | google.com |

| Strong Base (e.g., NaOH, KOH) | 3:1 to 10:1 | 75°C - 150°C | 8 - 48 h | Not Specified | google.com |

The hydrolysis of nitriles to carboxylic acids is a thermodynamically favorable process. nist.gov Studies on the hydrolysis of various nitriles have shown that the reactions generally proceed to completion, indicating large equilibrium constants. nist.gov

From a kinetic standpoint, the hydrolysis of the nitrile group is generally slower than the subsequent hydrolysis of the intermediate amide. researchgate.net The rate of hydrolysis can be influenced by both electronic and steric factors. In base-catalyzed hydrolysis, the reaction is often irreversible because the final product, a carboxylate salt, is deprotonated and thus unreactive towards nucleophilic attack. chemistrysteps.com This makes base-catalyzed hydrolysis a more efficient process in some cases. chemistrysteps.com

Other Nitrile Transformations (e.g., Reduction to Amines)

Besides hydrolysis, the nitrile group of this compound can be reduced to a primary amine. This transformation is a valuable method for synthesizing aminomethylpyridines.

Alternatively, catalytic hydrogenation can be employed. chemguide.co.uk This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk The reaction is usually carried out at elevated temperature and pressure. chemguide.co.uk

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine (B92270) ring also influences the molecule's reactivity. ontosight.ai This group can participate in various reactions, such as etherification or esterification, allowing for further functionalization of the molecule. nih.govontosight.ai The reactivity of this hydroxyl group can be affected by the electronic nature of the pyridine ring and the presence of other substituents. ontosight.ai For instance, the hydroxyl group can be deprotonated by a base, making it a more potent nucleophile for subsequent reactions. The position of the hydroxyl group can also direct the regioselectivity of certain reactions. rsc.org

It's important to note that under certain reaction conditions, the hydroxyl group may require protection to prevent unwanted side reactions while transforming the nitrile group. libretexts.org

Alkylation and Acylation Reactions

The presence of a phenolic hydroxyl group makes this compound a candidate for O-alkylation and O-acylation reactions. While specific studies on this molecule are not prevalent, the reactivity can be inferred from analogous compounds.

Alkylation: The hydroxyl group is expected to be the primary site of alkylation. In related heterocyclic systems like 3-hydroxychromones, O-alkylation proceeds efficiently using various alkylating agents in the presence of a base. ripublication.com For instance, microwave-assisted O-alkylation of 3-hydroxychromones with agents like benzyl (B1604629) chloride or ethyl bromoacetate (B1195939) in water with a phase transfer catalyst yields the corresponding 3-alkoxychromones in high yields. ripublication.com Similarly, the alkylation of hydroxypyridines is a common procedure, often carried out in aqueous micellar media to promote environmentally benign synthesis. scirp.org However, for pyridone systems that can tautomerize, a mixture of N- and O-alkylated products can form, with the ratio depending on the substrate and reaction conditions. nih.gov Given that 3-hydroxypyridines predominantly exist in the phenol (B47542) form, selective O-alkylation is the more probable outcome for this compound. gcwgandhinagar.com

Acylation: O-acylation, the formation of an ester, is also a characteristic reaction of phenols. This transformation is typically carried out using acylating agents such as acyl chlorides or anhydrides. In studies on other hydroxy-containing molecules like hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions where the amine group is protonated, leaving the hydroxyl group free to react. beilstein-journals.org For phenolic compounds, the reaction is often performed in the presence of a base to deprotonate the hydroxyl group, enhancing its nucleophilicity. The acylation of the enolic -OH group in flavonoids, a similar structural motif, has been reported using acid chlorides in the presence of pyridine. nih.gov

Table 1: Examples of Analogous O-Alkylation and O-Acylation Reactions

| Starting Material | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxychromone | Benzyl Chloride | O-Alkylation | 91% | ripublication.com |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Iodomethyl-pyrimidine | O-Alkylation | 87% | nih.gov |

| trans-4-Hydroxy-L-proline | Acetyl Chloride | O-Acylation | >90% | beilstein-journals.org |

| 3-Hydroxyflavone derivative | Acid Chlorides | O-Acylation | N/A | nih.gov |

Phenolic Reactivity and Tautomerism

The reactivity of the hydroxyl group in this compound is intrinsically linked to its tautomeric equilibrium. Heterocyclic compounds with hydroxyl groups at positions 2 or 4 of the pyridine ring often exist in a dynamic equilibrium with their pyridone tautomers. gcwgandhinagar.com

For 3-hydroxypyridines, the equilibrium strongly favors the phenolic form, as this preserves the aromaticity of the pyridine ring without the formation of a non-aromatic ketone structure that would be seen in the tautomer of a simple phenol. gcwgandhinagar.com This is a critical distinction from 2- and 4-hydroxypyridines, which predominantly exist as the pyridone tautomers because the amide-like structure gains stability from a strong C=O bond while retaining aromatic character. gcwgandhinagar.comresearchgate.net

Therefore, this compound is expected to exist almost exclusively as the 3-hydroxy tautomer, not the 3-pyridone form. This has significant implications for its reactivity:

It will undergo reactions typical of phenols, such as O-alkylation and O-acylation, as discussed above.

It is less likely to undergo N-alkylation, a common reaction for 2- and 4-pyridones. researchgate.net

The study of keto-enol tautomerism is complex, and the exact equilibrium can be influenced by solvent polarity and substitution patterns. researchgate.netnih.gov However, the established behavior of 3-hydroxypyridine (B118123) provides a strong basis for predicting the dominant tautomeric form of this compound.

Table 2: Predominant Tautomeric Forms of Hydroxypyridines

| Compound | Predominant Form | Reason | Reference |

|---|---|---|---|

| 2-Hydroxypyridine | Pyridin-2-one | Amide stability, aromatic | gcwgandhinagar.com |

| 3-Hydroxypyridine | 3-Hydroxypyridine (Phenol) | Preserves ring aromaticity | gcwgandhinagar.com |

| 4-Hydroxypyridine | Pyridin-4-one | Amide stability, aromatic | gcwgandhinagar.com |

Reactivity of the Methoxy (B1213986) Group

Demethylation Reactions

The methoxy group on the pyridine ring can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This is a common transformation in medicinal chemistry and natural product synthesis.

Several methods have been developed for the chemoselective demethylation of methoxypyridines. One effective method involves the use of lithium chloride (LiCl) in a high-boiling solvent like dimethylformamide (DMF). vanderbilt.edu Another approach utilizes hydride reagents; for example, L-selectride has been shown to chemoselectively demethylate 4-methoxypyridine (B45360) in the presence of other methoxy groups on different aromatic systems, such as a 4-methoxybenzimidazole ring. elsevierpure.com P450-mediated O-demethylation is also a known metabolic pathway for drugs containing methoxypyridine moieties, leading to the formation of hydroxypyridines (or their pyridone tautomers). oup.com

Given these precedents, it is highly probable that the 4-methoxy group of this compound can be selectively demethylated to produce 3,4-dihydroxypicolinonitrile. The choice of reagent would be crucial to avoid side reactions involving the nitrile or hydroxyl functionalities.

Table 3: Reagents for Demethylation of Analogous Methoxypyridines

| Substrate Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methoxypyridinium derivative | LiCl | DMF | 4-Pyridone derivative | vanderbilt.edu |

| 3,5-Dimethyl-4-methoxypyridine | L-Selectride | THF, reflux | 3,5-Dimethyl-4-hydroxypyridine | elsevierpure.com |

| Pyridyltriazine PI3K Inhibitor | Cytochrome P450 (in vivo) | Metabolism | O-demethylated metabolite | oup.com |

Pyridine Ring Transformations

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The electronegative nitrogen atom reduces the electron density of the ring system, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). gcwgandhinagar.comwikipedia.org Furthermore, the basic nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS reaction conditions, which further deactivates the ring by introducing a positive charge. iust.ac.ir

For EAS to occur on a pyridine ring, the presence of strong electron-donating groups (EDGs) is typically required. gcwgandhinagar.comaskfilo.com In this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups are potent EDGs. However, their activating effect is counteracted by the deactivating effects of the pyridine ring nitrogen and the electron-withdrawing nitrile (-CN) group.

Predicting the site of substitution is complex.

The pyridine ring itself directs electrophilic attack to the 3-position (C-5 in this molecule). wikipedia.org

The activating -OH and -OCH₃ groups direct ortho and para. For the 3-hydroxy group, this would be positions 2 and 4 (occupied) and 6. For the 4-methoxy group, this would be positions 3 (occupied) and 5.

Given these conflicting influences, EAS reactions on this compound are not expected to be straightforward and may require carefully optimized conditions. Direct nitration, sulfonation, or Friedel-Crafts reactions are likely to be sluggish or fail. wikipedia.org If a reaction were to proceed, it would likely occur at position 5 or 6, but no specific examples for this substrate have been detailed in the literature.

Nucleophilic Aromatic Substitution on the Pyridine Core

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group (typically a halide). Pyridines are particularly reactive towards nucleophilic attack at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org

However, this compound lacks a conventional leaving group on the pyridine ring. The substituents are -OH, -OCH₃, and -CN, none of which are readily displaced by common nucleophiles under standard SₙAr conditions. While the nitrile group is strongly electron-withdrawing and would activate the ring, its position at C-2 would direct nucleophilic attack to that same carbon, which is not a substitution reaction, or to positions 4 and 6. For a substitution to occur at these positions, a hydride ion would have to be displaced, which is highly unfavorable.

Therefore, standard SₙAr reactions are not considered a viable pathway for the transformation of the pyridine core of this compound itself. Substitution would require prior functionalization of the ring with a suitable leaving group, for example, a halogen. In related chloro-substituted picolinonitriles, the chlorine atom can be readily substituted by nucleophiles.

Regioselectivity in Further Derivatizations

The substitution pattern of this compound, with a hydroxyl group at position 3 and a methoxy group at position 4, dictates the regioselectivity of further derivatization reactions. The combined electron-donating effects of these groups by resonance and induction influence the positions susceptible to electrophilic attack.

In electrophilic aromatic substitution reactions on the pyridine ring, the directing effects of the hydroxyl and methoxy groups are paramount. Generally, hydroxyl and methoxy groups are ortho- and para-directing activators in aromatic systems. In this specific molecule, the C5 and C6 positions are ortho and meta to the hydroxyl group, respectively, while the C5 position is ortho to the methoxy group. The synergistic activation by both the hydroxyl and methoxy groups makes the C5 position the most electron-rich and, therefore, the most likely site for electrophilic attack.

Reactions such as nitration and halogenation are expected to proceed with high regioselectivity at the C5 position. For instance, nitration of similar 3-hydroxy-4-alkoxy-substituted aromatic compounds has been shown to occur at the position ortho to the hydroxyl group and para to the alkoxy group. A retracted paper on the synthesis of Gefitinib describes the nitration of a methyl 3-hydroxy-4-methoxybenzoate derivative, where nitration occurs at the position ortho to the hydroxyl group. mdpi.com

Alkylation and acylation reactions can occur at either the hydroxyl group (O-alkylation/acylation) or on the pyridine ring (C-alkylation/acylation). O-alkylation of 3-hydroxychromones, which share a similar electronic setup, has been demonstrated using various alkylating agents in the presence of a base. ripublication.com For this compound, O-alkylation would be the expected initial reaction under basic conditions. C-alkylation or C-acylation would likely require more forcing conditions and would be directed to the C5 position due to the electronic activation.

The nitrile group can also undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide a pathway to a diverse range of derivatives without affecting the substitution pattern of the pyridine ring. A patent for the preparation of 4-alkoxy-3-hydroxypicolinic acids describes the hydrolysis of the nitrile group in 6-chloro-3-hydroxy-4-methoxypicolinonitrile to the corresponding carboxylic acid. google.com

Halogen-Specific Transformations on Related Analogues

Halogenated derivatives of this compound serve as versatile intermediates for the synthesis of more complex molecules through substitution and coupling reactions. The reactivity of the halogen is dependent on its nature and its position on the pyridine ring.

Substitution of Halogen Atoms

Halogen atoms on the pyridine ring, particularly at the 2-, 4-, and 6-positions, are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates these reactions. In analogues of this compound, a halogen at the C6 position is readily displaced by various nucleophiles.

For example, in the synthesis of 4-alkoxy-3-hydroxypicolinic acids, a chloro group at the C6 position of this compound is displaced by a methoxide (B1231860) ion. google.com Similarly, studies on 2,6-dichloropyridines show that nucleophilic substitution with amines occurs preferentially at the 2- or 6-position, influenced by the nature of the substituent at the 3-position. rsc.org The presence of activating groups like hydroxyl and methoxy further facilitates such substitutions.

The following table summarizes nucleophilic substitution reactions on halogenated pyridine analogues.

| Halogenated Pyridine Analogue | Nucleophile | Product | Reference |

| 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | Methoxide | 3-Hydroxy-4,6-dimethoxypicolinonitrile | google.com |

| 2,6-Dichloropyridine | 1-Methylpiperazine | 2-Chloro-6-(1-methylpiperazinyl)pyridine | rsc.org |

| 2-Bromo-4-methylpyridine (B133514) | Amines | 2-Amino-4-methylpyridine derivatives | rsc.org |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on halogenated pyridine rings. These reactions offer a versatile approach to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organoboron reagent with a halide. For instance, 5-bromo-2-hydroxy-3-methylpyridine (B1267132) has been successfully coupled with various aryl boronic acids using a palladium catalyst. jst.go.jp Similarly, 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki coupling to afford 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com These examples suggest that a halogen at the C5 position of a this compound analogue would readily participate in Suzuki coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It is a key method for synthesizing arylamines from aryl halides. The amination of 2-bromo-4-methylpyridine with various amines has been reported to proceed efficiently. rsc.org This indicates that a halogenated analogue of this compound could be a suitable substrate for introducing amino groups via Buchwald-Hartwig amination.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a valuable method for synthesizing alkynyl-substituted aromatic compounds. The Sonogashira coupling of trihalopyridines with terminal alkynes has been utilized as a key step in total synthesis. nii.ac.jp

The table below provides examples of coupling reactions on related halogenated pyridine analogues.

| Halogenated Pyridine Analogue | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Reference |

| 5-Bromo-2-hydroxy-3-methylpyridine | Aryl boronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-2-hydroxy-3-methylpyridine | jst.go.jp |

| 5-Bromo-2-methylpyridin-3-amine | Aryl boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| 2-Bromo-4-methylpyridine | Amines | Buchwald-Hartwig | Pd(OAc)₂, ligand, base | N-Aryl-4-methylpyridin-2-amine | rsc.org |

| Trihalopyridines | Terminal alkynes | Sonogashira | Pd catalyst, Cu co-catalyst | Alkynylpyridines | nii.ac.jp |

Applications of 3 Hydroxy 4 Methoxypicolinonitrile and Its Derivatives in Organic Synthesis

Role as a Precursor for Substituted Picolinic Acids

The nitrile functionality of 3-Hydroxy-4-methoxypicolinonitrile can be readily hydrolyzed to a carboxylic acid, providing a direct route to substituted picolinic acids. These picolinic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.

A key application of this compound is in the preparation of 4-alkoxy-3-hydroxypicolinic acids. These compounds can be synthesized from 3-hydroxypicolinonitrile through a series of steps that may include chlorination, substitution of a chloro group with an alkoxide, hydrolysis of the nitrile, and subsequent halogen reduction. google.com The sequence of these reactions can be varied to achieve the desired product. google.com For instance, 3-hydroxy-4-methoxypicolinic acid has been prepared from its 6-bromo derivative via a reduction reaction using palladium on carbon (Pd/C) as a catalyst in the presence of triethylamine (B128534) and hydrogen gas. rsc.org

The synthesis of 4-alkoxy-3-hydroxypicolinic acids is significant as these molecules are key intermediates in the preparation of certain fungicidal compounds. google.com A notable example is their use in the synthesis of fungicidal 4-methoxy-3-acetyloxypicolinamides, which involves coupling the picolinic acid with a specific 2-aminopropanoate ester. justia.com

Table 1: Synthesis of 3-Hydroxy-4-methoxypicolinic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Bromo-3-hydroxy-4-methoxypicolinonitrile | 66% H2SO4, 90-95°C; then 5% Pd/C, H2, triethylamine, ethanol | 3-Hydroxy-4-methoxypicolinic acid | - | rsc.org |

| 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | 30% KOH, 90°C; then 6N HCl | 6-Chloro-3-hydroxy-4-methoxypicolinic acid | 68% | google.com |

The synthesis of halogenated derivatives of 3-hydroxy-4-methoxypicolinic acid is another important application. For instance, 6-chloro-3-hydroxy-4-methoxypicolinonitrile can be hydrolyzed under basic conditions (30% KOH) followed by acidification to yield 6-chloro-3-hydroxy-4-methoxypicolinic acid. google.com Similarly, 6-bromo-3-hydroxy-4-methoxypicolinonitrile can be converted to 6-bromo-3-hydroxy-4-methoxypicolinic acid using 66% sulfuric acid at elevated temperatures. rsc.org These halogenated picolinic acids serve as valuable intermediates for further functionalization.

The synthesis of these halogenated compounds often starts from halogenated 3-hydroxypicolonitriles. For example, 6-chloro-3-hydroxy-4-methoxypicolinonitrile can be prepared from 4,6-dichloro-3-hydroxypicolinonitrile by selective methoxylation at the 4-position using sodium methoxide (B1231860) in methanol (B129727). google.com

Table 2: Synthesis of Halogenated 3-Hydroxy-4-methoxypicolinic Acids

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | 30% KOH, 90°C, 20h; then 6N HCl | 6-Chloro-3-hydroxy-4-methoxypicolinic acid | 68% | google.com |

| 6-Bromo-3-hydroxy-4-methoxypicolinonitrile | 66% H2SO4, 90-95°C | 6-Bromo-3-hydroxy-4-methoxypicolinic acid | 100% | rsc.org |

Building Block for Complex Heterocyclic Structures

The pyridine (B92270) ring of this compound provides a robust scaffold for the construction of more elaborate heterocyclic systems. Its functional groups allow for a variety of chemical transformations, making it a valuable starting material for diverse molecular architectures.

While direct examples of constructing pyridine-fused systems starting from this compound are not prevalent in the provided search results, the synthesis of related 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles highlights a strategy for creating substituted pyridines. nih.gov This method involves an intramolecular SEAr reaction catalyzed by Au(I) to form isoxazolopyridines, which then undergo N-O bond cleavage to yield the desired 3-hydroxypicolinonitriles. nih.gov This approach demonstrates the potential for using substituted picolinonitriles as precursors to more complex fused systems.

Nitrogen-containing scaffolds are of paramount importance in medicinal chemistry, forming the core of many therapeutic agents. mdpi.comopenmedicinalchemistryjournal.com Pyridine derivatives, in particular, are privileged structures in drug discovery. frontiersin.org this compound and its derivatives serve as key intermediates in the synthesis of such scaffolds. For example, 3-hydroxypicolinic acid, which can be derived from the nitrile, is a known building block in the synthesis of various bioactive molecules. wikipedia.orgrsc.org

The versatility of the picolinonitrile scaffold allows for the introduction of various substituents, leading to a diverse range of molecules for biological screening. nih.gov The ability to create libraries of related compounds is a cornerstone of modern drug discovery, and intermediates like this compound are instrumental in this process. nih.gov The development of new synthetic routes to these scaffolds continues to be an active area of research. mdpi.com

Strategic Importance in Agrochemical Research

The applications of picolinonitrile derivatives extend into the field of agrochemical research. For instance, 5-(3-Chlorophenyl)-3-methoxypicolinonitrile, a related compound, is utilized as a precursor in the synthesis of pesticides and herbicides. lookchem.com This highlights the potential of the picolinonitrile scaffold in developing new crop protection agents. The fungicidal properties of certain 4-alkoxy-3-hydroxypicolinamide derivatives, synthesized from 3-hydroxy-4-methoxypicolinic acids, further underscore the importance of this class of compounds in agrochemistry. google.comjustia.com The structural features of these molecules can be systematically modified to optimize their biological activity and spectrum of control.

Contributions to Pharmaceutical Intermediate Synthesis

The pyridine ring is a fundamental scaffold in a vast array of pharmaceutical agents. Within this class, substituted picolinonitriles, including this compound and its derivatives, serve as pivotal intermediates in the construction of complex, biologically active molecules. Their utility stems from the inherent reactivity of the pyridine ring system and the versatile chemical nature of the nitrile and hydroxyl functional groups. These compounds act as foundational building blocks, allowing for the systematic introduction of various pharmacophores and structural motifs required for therapeutic efficacy.

Research has identified 3-hydroxy-4-substituted picolinonitriles as valuable synthetic precursors for 2,3,4-trisubstituted pyridines, a structural motif present in numerous biologically active compounds. acs.org The strategic placement of the hydroxyl, methoxy (B1213986), and nitrile groups on the pyridine core allows for regioselective modifications, making these compounds highly sought-after starting materials in multi-step syntheses. For instance, derivatives such as 4-alkoxy-3-hydroxypicolinic acids, which can be synthesized from this compound precursors, are key intermediates in the preparation of certain fungicides and other bioactive compounds. google.comgoogle.com The conversion of the nitrile to a carboxylic acid is a critical step in these synthetic pathways. google.com Furthermore, related structures like 5-(3-Chlorophenyl)-3-methoxypicolinonitrile are explicitly identified as intermediates in organic synthesis for the development of pharmaceutical compounds. lookchem.comechemi.com

The primary contribution of this compound to pharmaceutical synthesis is often indirect, rooted in the exceptional versatility of its nitrile (-C≡N) group. In organic synthesis, the nitrile is a valuable functional group not necessarily for its own properties in the final drug molecule, but for its ability to be transformed into a wide range of other essential functionalities. acs.orgresearchgate.net This chemical plasticity makes picolinonitriles powerful intermediates in the pathways leading to active pharmaceutical ingredients (APIs).

The cyano group of a picolinonitrile can be readily converted into various other functional groups, each opening up new avenues for molecular elaboration and construction. This strategic conversion is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. For example, the picolinonitrile moiety can be a precursor to a primary amine (via reduction), a carboxylic acid (via hydrolysis), an amide (via partial hydrolysis), or a tetrazole (via cycloaddition), among others. acs.org Each of these resulting groups can play a critical role in a drug's mechanism of action, such as forming hydrogen bonds with a biological target, improving solubility, or acting as a key part of a pharmacophore.

The significance of the picolinonitrile scaffold is evident in modern drug development programs. A notable example is the development of Checkpoint kinase 1 (CHK1) inhibitors, where a picolinonitrile derivative was identified as a potent and orally bioavailable candidate. acs.org In this context, the nitrile group is a key component of the molecule's interaction with its target. The synthesis of such complex molecules relies on the principles of nitrile group manipulation, underscoring the indirect but critical role of simpler building blocks like this compound.

The following table summarizes the key functional group transformations possible from the nitrile moiety of picolinonitriles, highlighting their role as versatile synthetic intermediates. acs.org

| Original Functional Group | Target Functional Group | Type of Reaction |

| Nitrile (-CN) | Amine (-CH₂NH₂) | Reduction |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Hydrolysis |

| Nitrile (-CN) | Amide (-CONH₂) | Partial Hydrolysis |

| Nitrile (-CN) | Keto group (-C(O)R) | Grignard Reaction followed by Hydrolysis |

| Nitrile (-CN) | Ester (-COOR) | Pinner Reaction followed by Hydrolysis |

| Nitrile (-CN) | Imidate (-C(=NH)OR) | Pinner Reaction |

This versatility demonstrates that while this compound itself may not be a final drug, its chemical blueprint and the reactivity of its nitrile group are instrumental in the synthetic routes that produce the complex pharmaceutical agents of tomorrow.

Spectroscopic Characterization Techniques in the Study of 3 Hydroxy 4 Methoxypicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For 3-hydroxy-4-methoxypicolinonitrile, ¹H NMR and ¹³C NMR are the most commonly used techniques.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the analysis of this compound and its derivatives, ¹H NMR provides characteristic signals that reveal the specific arrangement of protons within the molecule.

For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, displays distinct peaks corresponding to the different protons. A sharp singlet is observed for the methoxy (B1213986) (OCH₃) group protons, typically around 3.94 ppm. google.com The aromatic protons on the picolinonitrile ring appear as doublets due to coupling with adjacent protons. Specifically, the proton at the 5-position (H-5) resonates as a doublet at approximately 7.28 ppm, and the proton at the 6-position (H-6) appears as a doublet around 8.08 ppm, both with a coupling constant (J) of 5.3 Hz. google.com Additionally, a broad singlet corresponding to the hydroxyl (-OH) proton is observed, often at a higher chemical shift, such as 11.12 ppm, indicating its acidic nature. google.com

In derivatives like 6-chloro-3-hydroxy-4-methoxypicolinonitrile, the substitution pattern influences the chemical shifts. The proton at the 5-position appears as a singlet at 7.40 ppm, and the hydroxyl proton shows a singlet at 11.61 ppm, while the methoxy protons are observed at 3.98 ppm. google.com Similarly, for the related compound 3-hydroxy-4-methoxypicolinic acid, the aromatic protons exhibit doublets at approximately 7.39 ppm and 8.04 ppm with a coupling constant of 6.5 Hz and 6.4 Hz respectively, and the methoxy protons appear as a singlet at 4.04 ppm. google.com

These specific chemical shifts and coupling patterns are crucial for confirming the identity and purity of this compound and for elucidating the structures of its various derivatives.

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, J in Hz) |

| This compound | DMSO-d6 | 11.12 (s, 1H, OH), 8.08 (d, J=5.3, 1H), 7.28 (d, J=5.3, 1H), 3.94 (s, 3H, OCH₃) google.com |

| 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | DMSO-d6 | 11.61 (s, 1H, OH), 7.40 (s, 1H), 3.98 (s, 3H, OCH₃) google.com |

| 3-Hydroxy-4-methoxypicolinic acid | DMSO-d6 | 8.04 (d, J=6.4, 1H), 7.39 (d, J=6.5, 1H), 4.04 (s, 3H, OCH₃) google.com |

| 6-Bromo-3-hydroxy-4-methoxypicolinic acid | DMSO-d6 | 7.48 (s, 1H), 3.97 (s, 3H, OCH₃) rsc.org |

| 6-Chloro-3-hydroxy-4-methoxypicolinic acid | DMSO-d6 | 7.29 (s, 1H), 3.92 (s, 3H, OCH₃) google.com |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a vital analytical method for determining the carbon framework of a molecule. In the study of this compound and its derivatives, ¹³C NMR provides precise information on the number and electronic environment of each carbon atom.

The ¹³C NMR spectrum of this compound in DMSO-d6 reveals distinct signals for each carbon atom. google.com The carbon of the nitrile group (CN) is typically found at a chemical shift of approximately 116.07 ppm. google.com The carbon atoms of the pyridine (B92270) ring show signals at various chemical shifts: C2 at around 143.51 ppm, C3 (bearing the hydroxyl group) at 148.59 ppm, C4 (with the methoxy group) at 154.69 ppm, C5 at 110.54 ppm, and C6 at 119.84 ppm. google.com The methoxy carbon (OCH₃) gives a signal at approximately 56.36 ppm. google.com

In derivatives, the substitution pattern significantly affects the chemical shifts. For instance, in 6-chloro-3-hydroxy-4-methoxypicolinonitrile, the carbon atoms of the pyridine ring are observed at δ 156.96, 148.97, 141.41, 117.68, 114.98, and 111.22 ppm, with the methoxy carbon at 57.23 ppm. google.com For the corresponding acid, 3-hydroxy-4-methoxypicolinic acid, the carboxylic acid carbon appears at a downfield chemical shift, and the other ring carbons are also shifted accordingly. google.com

This detailed carbon skeleton information is instrumental in confirming the successful synthesis of the target molecule and in differentiating between isomers and related structures.

Table 2: ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | DMSO-d6 | 154.69, 148.59, 143.51, 119.84, 116.07, 110.54, 56.36 google.com |

| 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | DMSO-d6 | 156.96, 148.97, 141.41, 117.68, 114.98, 111.22, 57.23 google.com |

| 3-Hydroxy-4-methoxypicolinic acid | DMSO-d6 | 164.16, 162.03, 152.52, 132.32, 126.57, 109.13, 57.35 google.com |

| 6-Bromo-3-hydroxy-4-methoxypicolinic acid | DMSO-d6 | 170.1, 156.6, 149.1, 130.2, 129.9, 114.5, 56.8 rsc.org |

| 6-Chloro-3-hydroxy-4-methoxypicolinic acid | DMSO-d6 | 170.16, 156.99, 148.72, 139.90, 129.31, 111.03, 56.80 google.com |

Two-Dimensional NMR Techniques

While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within a molecule. organicchemistrydata.org Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable in the structural elucidation of complex molecules like derivatives of this compound.

HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, which is essential for unambiguous assignment of both ¹H and ¹³C NMR spectra. nih.gov For instance, it can definitively link a specific proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

While specific 2D NMR data for this compound is not extensively reported in readily available literature, the application of these techniques is a standard and powerful approach in the structural analysis of novel or complex organic compounds. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a highly accurate method for determining the elemental composition of a molecule. This technique provides the exact mass of a compound with a high degree of precision, which allows for the unambiguous determination of its molecular formula.

For this compound, HRMS-ESI analysis would yield a calculated mass-to-charge ratio (m/z) for the molecular ion. For example, the calculated exact mass for the neutral molecule C₇H₆N₂O₂ is 150.0429. google.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The experimentally measured mass is then compared to the calculated mass for possible molecular formulas, and a close match confirms the elemental composition.

In the case of its derivatives, such as 6-chloro-3-hydroxy-4-methoxypicolinonitrile, HRMS-ESI is used to confirm the incorporation of the substituent. The calculated exact mass for C₇H₅ClN₂O₂ is 184.0040, and an experimental finding of a similar value would verify the structure. google.com Similarly, for 3-hydroxy-4-methoxypicolinic acid, the calculated m/z for C₇H₇NO₄ is 169.0379, which has been confirmed by experimental data. google.com

Table 3: HRMS-ESI Data for this compound and its Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| This compound | C₇H₆N₂O₂ | [M] | 150.0430 | 150.0429 | google.com |

| 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | C₇H₅ClN₂O₂ | [M]⁺ | 184.0041 | 184.0040 | google.com |

| 3-Hydroxy-4-methoxypicolinic acid | C₇H₇NO₄ | [M] | 169.0379 | 169.0375 | google.com |

| 6-Bromo-3-hydroxy-4-methoxypicolinic acid | C₇H₆BrNO₄ | [M+H]⁺ | 246.9480 | 246.9480 | rsc.org |

| 6-Chloro-3-hydroxy-4-methoxypicolinic acid | C₇H₆ClNO₄ | [M]⁺ | 202.9985 | 202.9990 | google.com |

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can help to identify the compound and elucidate its structure.

For this compound, the fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for similar aromatic compounds include the loss of the methoxy group as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O), and the loss of the nitrile group as a cyanide radical (•CN). The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum.

While specific, detailed fragmentation analysis for this compound is not widely published, the general principles of mass spectral fragmentation of aromatic and heterocyclic compounds can be applied. The analysis of these fragmentation patterns, often in conjunction with high-resolution data, is a powerful tool for confirming the structure of the parent molecule and identifying unknown related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. Its application is critical in both the synthesis and purification phases of this compound.

HPLC is extensively utilized to monitor the progress of chemical reactions and to determine the purity of the resulting products. nih.gov In the synthesis of this compound and its derivatives, HPLC analysis is a key step to confirm the completion of a reaction. For instance, during the synthesis of this compound from its precursor, 6-bromo-3-hydroxy-4-methoxypicolinonitrile, HPLC is employed to ensure the reaction has proceeded to completion before work-up. google.com Similarly, the conversion of 6-bromo-3-hydroxy-4-methoxypicolinic acid to 3-hydroxy-4-methoxypicolinic acid is monitored by HPLC to verify the reaction's endpoint. rsc.org

The technique is also paramount for purity assessment. After purification, for example by preparative HPLC, the purity of the isolated compound can be quantified. A purity of 98% with a recovery of 93% has been demonstrated for a target compound purified using a preparative HPLC method scaled up from an analytical one. ingenieria-analitica.com This high level of accuracy is essential for ensuring the quality of the final product for subsequent applications.

A typical HPLC analysis for a related compound involved a Waters Xbridge BEH Phenyl column (3.0 mm × 100 mm, 2.5 μm) with a gradient mobile phase of water and acetonitrile, both containing 0.2% trifluoroacetic acid, and UV detection at 300 nm. rsc.org

The development of robust HPLC methods is crucial for both analytical-scale assessment and larger-scale preparative purification. The process often begins with an analytical method which is then scaled up for preparative chromatography. thermofisher.comlcms.cz

The primary goal of preparative HPLC is to isolate a significant quantity of a specific compound from a crude mixture with high purity. ingenieria-analitica.com This involves optimizing the chromatographic resolution around the target peak and increasing the column load without substantially extending the runtime. ingenieria-analitica.com A common strategy involves developing a focused gradient to improve the separation between the target compound and its impurities. ingenieria-analitica.com

The process of scaling up from an analytical to a preparative method involves several key steps, as outlined in the table below.

| Step | Description |

| 1. Analytical Method Optimization | An efficient separation is first developed on a smaller analytical column to achieve baseline resolution of the target compound from impurities. lcms.cz |

| 2. Determination of Elution Point | The solvent composition at which the target compound elutes is determined from the analytical run. ingenieria-analitica.com |

| 3. Creation of a Focused Gradient | The gradient is modified to create a shallower slope around the elution point of the target compound, thereby increasing resolution. ingenieria-analitica.com |

| 4. Determination of Maximum Column Loadability | The maximum amount of crude sample that can be loaded onto the analytical column without compromising separation is determined. |

| 5. Scale-Up Calculation | A linear scale-up factor, based on the ratio of the cross-sectional areas of the preparative and analytical columns, is calculated. This factor is applied to parameters like flow rate and injection volume. lcms.cz |

| 6. Preparative Run and Fraction Collection | The scaled-up method is implemented on the preparative HPLC system, and the fraction containing the purified target compound is collected. ingenieria-analitica.comlcms.cz |

This systematic approach allows for an efficient transition from small-scale analysis to large-scale purification, enabling the isolation of pure this compound for further studies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu By irradiating a sample with infrared light, specific covalent bonds absorb energy at characteristic frequencies, causing them to vibrate. savemyexams.com The resulting IR spectrum provides a molecular fingerprint, revealing the presence of key structural motifs within this compound. libretexts.org

The principal functional groups in this compound are the hydroxyl group (-OH), the methoxy group (-O-CH₃), the nitrile group (-C≡N), and the substituted pyridine ring. The expected absorption ranges for these groups are detailed in the table below.

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |

| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, broad band |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to medium, sharp bands |

| Methyl (of Methoxy) | C-H stretch | 3000 - 2850 | Medium, sharp bands |

| Nitrile | C≡N stretch | 2260 - 2220 | Medium, sharp band |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to weak, sharp bands |

| Methoxy | C-O stretch | 1300 - 1000 | Strong band |

The broadness of the O-H stretching band is a result of hydrogen bonding. The sharp, medium-intensity peak in the 2260-2220 cm⁻¹ region is highly characteristic of the nitrile functional group. The presence of strong absorptions corresponding to C-O stretching, along with the various C-H and C=C vibrations of the aromatic ring, would further confirm the structure of this compound. Analysis of the IR spectra of related compounds, such as vanillin (B372448) derivatives which also contain hydroxyl and methoxy groups, can aid in the precise assignment of these bands. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govbio-structure.com This technique provides unambiguous proof of a molecule's structure by mapping the electron density within a single crystal. nih.gov

The process involves irradiating a suitable single crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. bio-structure.comslideshare.net The geometric arrangement and intensity of these spots are then used to calculate the structure of the molecule. nih.gov

The fundamental repeating unit of a crystal is the unit cell, which is defined by three edge lengths (a, b, c) and three angles (α, β, γ). nih.gov X-ray crystallography precisely determines these parameters, along with the symmetry of the crystal (space group). From this data, a detailed 3D model of the molecule can be constructed, providing invaluable information as listed in the table below.

| Structural Parameter | Information Provided |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions like hydrogen bonds and van der Waals forces. |

While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. uib.no For a molecule like this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms, the planarity of the pyridine ring, and the spatial orientation of the hydroxyl and methoxy substituents. This technique has been successfully applied to determine the structures of complex heterocyclic molecules, including 1,5-benzodiazepine derivatives. mdpi.com

Computational Chemistry and Theoretical Studies on 3 Hydroxy 4 Methoxypicolinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. ias.ac.inelectrochemsci.org For 3-hydroxy-4-methoxypicolinonitrile, these calculations would reveal key aspects of its stability and reactivity.

Electronic Properties: DFT methods, such as B3LYP with a basis set like 6-311G+(d,p), would be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table illustrates the common reactivity descriptors that would be calculated for this compound using DFT methods.

Studies on other substituted pyridines have successfully used these descriptors to correlate with experimental observations, such as redox potentials and nucleophilicity. ias.ac.inresearchgate.net For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group would create a complex electronic environment, which these calculations could effectively map out.

Molecular Modeling for Conformation and Interactions

Molecular modeling techniques are essential for understanding the three-dimensional structure of this compound and its potential non-covalent interactions.

Conformational Analysis: The molecule's geometry would be optimized using computational methods to find its most stable conformation. This involves calculating the potential energy as a function of bond rotations, particularly around the methoxy group. It is likely that the molecule is largely planar, with potential for intramolecular hydrogen bonding between the 3-hydroxy group and the nitrogen of the picolinonitrile moiety or the oxygen of the methoxy group. Such hydrogen bonds would significantly influence the molecule's conformational preference and stability. nih.gov